tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848598
InChI: InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)9-8(12)5-7(13)6-14-9/h5-6H,1-4H3
SMILES:
Molecular Formula: C11H14ClFN2O2
Molecular Weight: 260.69 g/mol

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC15848598

Molecular Formula: C11H14ClFN2O2

Molecular Weight: 260.69 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate -

Specification

Molecular Formula C11H14ClFN2O2
Molecular Weight 260.69 g/mol
IUPAC Name tert-butyl N-(3-chloro-5-fluoropyridin-2-yl)-N-methylcarbamate
Standard InChI InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)9-8(12)5-7(13)6-14-9/h5-6H,1-4H3
Standard InChI Key MXMWASSFENADFQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a pyridine ring substituted with chlorine (position 3), fluorine (position 5), and a methylcarbamate group linked via a methylene bridge at position 2 . The tert-butyl group within the carbamate moiety enhances steric bulk, influencing reactivity and stability. The planar pyridine ring enables π-π interactions, while electronegative halogens (Cl, F) introduce dipole moments, affecting solubility and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H14_{14}ClFN2_{2}O2_{2}
Molecular Weight260.69 g/mol
Halogen SubstituentsCl (position 3), F (position 5)
Carbamate Grouptert-Butyl methylcarbamate
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for the compound reveals distinct signals:

  • 1^1H NMR: A singlet at δ 1.44 ppm corresponds to the tert-butyl group’s nine equivalent protons. The methylene protons adjacent to the carbamate resonate at δ 4.20 ppm, while pyridine ring protons appear as doublets between δ 7.8–8.5 ppm .

  • 13^{13}C NMR: The carbonyl carbon of the carbamate group appears at δ 155 ppm, with pyridine carbons showing signals between δ 120–150 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step functionalization of pyridine derivatives. A validated method, adapted from analogous carbamate syntheses , proceeds as follows:

  • Halogenation: 3,5-Dihalopyridine precursors undergo selective substitution.

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) .

  • Purification: Column chromatography isolates the product with >95% purity .

Reaction Scheme:

3-Chloro-5-fluoropyridine+Boc2ODMAP, THFtert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate\text{3-Chloro-5-fluoropyridine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate}

Optimization Challenges

  • Regioselectivity: Ensuring precise halogen placement requires controlled reaction conditions to avoid byproducts.

  • Stability: The carbamate group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 3 is highly susceptible to nucleophilic displacement. For instance, reaction with amines yields aminopyridine derivatives, valuable in drug discovery :

Compound+R-NH2R-NH-Pyridine+HCl\text{Compound} + \text{R-NH}_2 \rightarrow \text{R-NH-Pyridine} + \text{HCl}

Carbamate Hydrolysis

Under acidic conditions, the tert-butyl carbamate cleaves to generate a primary amine, enabling further derivatization :

CompoundHCl3-Chloro-5-fluoro-2-(methylamino)pyridine+CO2+tert-Butanol\text{Compound} \xrightarrow{\text{HCl}} \text{3-Chloro-5-fluoro-2-(methylamino)pyridine} + \text{CO}_2 + \text{tert-Butanol}

Biological Activity and Applications

Enzyme Inhibition

The carbamate group forms reversible covalent bonds with serine hydrolases, inhibiting enzymes like acetylcholinesterase and proteases. Fluorine’s electronegativity enhances binding affinity via polar interactions with active-site residues .

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antiviral agents. For example, its derivatives are pivotal in synthesizing JAK2 inhibitors for oncology applications .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Halogenated Pyridine Carbamates

CompoundMolecular FormulaKey FeaturesApplications
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)(methyl)carbamateC11_{11}H14_{14}BrFN2_{2}O2_{2}Bromine enhances cross-coupling reactivitySuzuki-Miyaura couplings
tert-Butyl (3-chloro-5-methylpyridin-2-yl)(methyl)carbamateC12_{12}H17_{17}ClN2_{2}O2_{2}Methyl improves lipophilicityAgrochemicals

Pyrimidine vs. Pyridine Derivatives

The pyrimidine analogue (PubChem CID 86669510) exhibits distinct electronic properties due to its two nitrogen atoms, favoring interactions with DNA/RNA targets.

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